![molecular formula C14H20N2O4S B2851225 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxyacetamide CAS No. 922115-03-5](/img/structure/B2851225.png)
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxyacetamide
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Description
The compound “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxyacetamide” is a chemical compound with a complex structure. It contains a dihydroisoquinoline group, which is a type of nitrogen-containing heterocycle . The compound also contains sulfonyl and methoxyacetamide groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The InChI code for the related compound 3,4-dihydro-2 (1H)-isoquinolinesulfonyl chloride is1S/C9H10ClNO2S/c10-14 (12,13)11-6-5-8-3-1-2-4-9 (8)7-11/h1-4H,5-7H2
. This gives some insight into the structure of the compound.
Scientific Research Applications
Neurodegenerative Disease Research
THIQ analogs have been studied for their potential in treating neurodegenerative disorders. The compound could be used to develop new therapeutic agents that target neurodegenerative pathways, potentially offering treatment options for diseases like Alzheimer’s and Parkinson’s .
Infectious Disease Treatment
Research indicates that THIQ derivatives exhibit biological activities against various infective pathogens. This compound could be synthesized to create novel antibiotics or antiviral medications, contributing to the fight against resistant strains of bacteria and viruses .
Cancer Therapy
Isoquinoline derivatives have shown promise as inhibitors of enzymes like aldo-keto reductase AKR1C3, which are targets in breast and prostate cancer treatment. The compound could be developed into a highly potent and selective inhibitor, providing a new avenue for cancer treatment .
Synthetic Medicinal Chemistry
The compound’s core structure is valuable in synthetic medicinal chemistry for constructing new molecules with potential therapeutic effects. It can serve as a scaffold for developing new drugs with improved efficacy and safety profiles .
Pharmacological Studies
Due to its diverse biological activities, this compound can be used in pharmacological studies to understand the structural-activity relationship (SAR) and mechanism of action of THIQ analogs, which is crucial for drug design and discovery .
Chemical Reagent in Organic Synthesis
As a chemical reagent, this compound can be utilized in organic synthesis to create various intermediates and fine chemicals, which are essential in pharmaceutical research and development .
High-Throughput Screening
The compound can be used in high-throughput screening to identify novel bioactive molecules. Its structural features make it suitable for developing assays to discover new drugs with specific biological targets .
Enzyme Inhibition Studies
Isoquinoline sulfonamides, like the compound , can be used to study enzyme inhibition. This is particularly relevant for enzymes involved in metabolic pathways associated with diseases, providing insights into therapeutic target identification .
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-11-14(17)15-7-9-21(18,19)16-8-6-12-4-2-3-5-13(12)10-16/h2-5H,6-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPCFZHALJYDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxyacetamide |
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